molecular formula C13H25NO B3104561 (1-(Cyclohexylmethyl)piperidin-4-yl)methanol CAS No. 148703-16-6

(1-(Cyclohexylmethyl)piperidin-4-yl)methanol

Cat. No.: B3104561
CAS No.: 148703-16-6
M. Wt: 211.34 g/mol
InChI Key: KDSQRWFNKDSQNV-UHFFFAOYSA-N
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Description

(1-(Cyclohexylmethyl)piperidin-4-yl)methanol (CAS 148703-16-6) is a piperidine-based compound with the molecular formula C13H25NO and a molecular weight of 211.35 g/mol . Its structure features a piperidine ring substituted with a hydroxymethyl group at the 4-position and a cyclohexylmethyl group on the nitrogen atom . Piperidine derivatives are privileged scaffolds in medicinal chemistry and are commonly utilized in the synthesis of pharmaceuticals and agrochemicals . While the specific biological activity of this compound is not fully documented, structural analogues and piperidine derivatives, such as the antituberculosis agent PBTZ169, demonstrate the high research value of this chemical class in drug discovery . Furthermore, closely related compounds, like those with an aminomethyl substituent in the same position, are investigated for their potential to interact with neurological targets, suggesting this compound may serve as a key intermediate or precursor in neuropharmacological research . The primary value for researchers lies in its use as a versatile building block for the construction of more complex molecules, through chemical reactions such as oxidation, reduction, or nucleophilic substitution at its alcohol functional group . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(cyclohexylmethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h12-13,15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSQRWFNKDSQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271412
Record name 1-(Cyclohexylmethyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148703-16-6
Record name 1-(Cyclohexylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148703-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclohexylmethyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclohexylmethyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(Cyclohexylmethyl)piperidin-4-yl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidin-4-yl Methanol Derivatives

Several analogues share the piperidin-4-yl methanol core but differ in substituents, leading to divergent biological activities:

Compound Substituents Key Properties/Activities References
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 4-Fluorobenzyl, 4-fluorophenyl Antimalarial activity (IC₅₀: 1.03–2.52 µg/mL); higher selectivity for resistant Plasmodium strains
[1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 3,4-Dichlorobenzyl, 4-fluorophenyl Similar antimalarial potency; enhanced lipophilicity due to chlorine substituents
[1-(2-Chlorobenzyl)piperidin-4-yl]methanol 2-Chlorobenzyl Research intermediate; safety data indicates H303+H313+H333 hazards (oral, dermal, inhalation)
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol 6-Chloropyridazinyl Used in chemical synthesis; safety protocols emphasize inhalation precautions

Key Observations :

  • Substituent Effects : Fluorinated or chlorinated aryl groups (e.g., 4-fluorophenyl, 3,4-dichlorobenzyl) enhance antimalarial activity, likely through improved target binding or resistance to metabolic degradation. The cyclohexylmethyl group in the target compound may confer greater membrane permeability compared to aromatic substituents.
  • Safety Profiles : Chlorinated derivatives often require stringent handling protocols due to toxicity risks, whereas the cyclohexylmethyl group may reduce acute hazards .
Piperidine Derivatives with Modified Cores

Compounds with structural variations beyond the piperidin-4-yl methanol scaffold exhibit distinct pharmacological profiles:

Compound Structural Features Applications/Activities References
Carfentanil Piperidine-4-carboxylate with phenethyl Opioid analgesic; regulated under Schedule I/IV due to high potency
AB-CHMINACA Indazole-carboxamide with cyclohexylmethyl Synthetic cannabinoid; regulated under Schedule II for psychoactive effects
DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Piperidin-4-yl indole derivative Synergist with carbapenems against MRSA; targets bacterial resistance mechanisms

Key Observations :

  • Pharmacological Diversity: Modifications such as carboxylate esters (e.g., carfentanil) or indazole-carboxamide moieties (e.g., AB-CHMINACA) shift activity toward opioid or cannabinoid receptors, underscoring the piperidine scaffold's versatility.

Biological Activity

(1-(Cyclohexylmethyl)piperidin-4-yl)methanol, also known by its CAS number 148703-16-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a cyclohexylmethyl group and a hydroxymethyl group. Its molecular formula is C13H25NOC_{13}H_{25}NO.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Neuropharmacological Effects : Given its structural similarity to other piperidine derivatives, it may influence central nervous system functions.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound likely interacts with specific receptors or enzymes due to the presence of the hydroxymethyl group, which can form hydrogen bonds.
  • Modulation of Neurotransmitter Levels : By inhibiting AChE, it may increase acetylcholine levels, enhancing cholinergic signaling.
  • Potential Antimicrobial Mechanisms : Its structure may allow it to penetrate bacterial membranes, disrupting cellular functions.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against various strains of bacteria. The following table summarizes the observed effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its efficacy and safety.

Enzyme Inhibition Studies

The compound's inhibitory effect on AChE was assessed using standard assays. The findings are summarized in the following table:

Compound Concentration (µM)% Inhibition
1025%
5055%
10085%

These results suggest that this compound can significantly inhibit AChE activity, indicating potential applications in treating conditions like Alzheimer's disease.

Case Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Neuroprotective Effects : A study investigated its effects on neurodegenerative models, showing promise in reducing neuronal death and improving cognitive function.
  • Antidepressant-like Activity : Animal models demonstrated that the compound could exhibit antidepressant-like behaviors, potentially through modulation of serotonin pathways.

Q & A

Q. How can low yields in multi-step syntheses of this compound be addressed?

  • Methodological Answer :
  • Optimize intermediate purification (e.g., flash chromatography vs. distillation).
  • Use flow chemistry to improve reaction efficiency and reduce side products .

Notes

  • Citations exclude unreliable sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
  • Contradictions in data (e.g., computational vs. experimental binding) are addressed via iterative validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(Cyclohexylmethyl)piperidin-4-yl)methanol
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(1-(Cyclohexylmethyl)piperidin-4-yl)methanol

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